

# Head-to-head comparison of different synthetic methods for its derivatives

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## A Comparative Guide to the Synthetic Strategies for Oseltamivir and Its Derivatives

This guide offers a head-to-head comparison of prominent synthetic methodologies for oseltamivir (Tamiflu®), a critical antiviral agent for the treatment of influenza A and B. The comparison focuses on key metrics such as efficiency, starting materials, and the use of hazardous reagents, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating different synthetic approaches.

## Data Presentation: A Head-to-Head Comparison of Oseltamivir Syntheses

The following table summarizes the key quantitative data for four distinct and significant synthetic routes to oseltamivir, allowing for a direct comparison of their primary characteristics.

Parameter	Roche Synthesis (from Shikimic Acid)	Corey Synthesis	Fukuyama Synthesis	Shibasaki Synthesis
Starting Material(s)	(-)-Shikimic Acid[1][2]	1,3-Butadiene and Acrylic Acid[2]	Pyridine and Acrolein[2]	A meso-aziridine[2]
Number of Steps	~12 steps (industrial)[3]	12 steps[4]	14 steps[5]	~14-17 steps (initial routes)[3] [6]
Overall Yield	17-22%[2]	~30%[7][8]	~22%[9]	Varies (e.g., ~1% in early versions) [3]
Use of Azide Reagents	Yes (in the main industrial route) [2]	No[8]	No	Yes (in some variations)[2][6]
Key Reactions	Epoxidation, Azide opening[2]	Asymmetric Diels-Alder, Iodolactamizatio n, Aziridination[2]	Asymmetric Diels-Alder, Bromolactonizati on, Hofmann Rearrangement[ 9]	Enantioselective desymmetrizatio n of a meso- aziridine[2]
Key Advantages	Utilizes a chiral pool starting material.[2]	Avoids hazardous azides, uses inexpensive starting materials.[8]	Starts from simple, readily available materials.	Novel approach to establishing stereochemistry.

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Key Disadvantages	Reliance on shikimic acid supply, use of potentially explosive azides.	Requires a multi-step sequence to install functional groups.	A relatively long synthetic sequence.	Early routes had low overall yields.[3]
[3]				

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## Experimental Protocols

Detailed methodologies for key transformations in each synthetic route are provided below.

### Roche Synthesis from (-)-Shikimic Acid: Key Steps

The industrial synthesis of oseltamivir by Hoffmann-La Roche is a well-established route that begins with the naturally occurring chiral molecule, (-)-shikimic acid.[1][2]

- Step 1: Esterification and Acetal Protection: (-)-Shikimic acid is first converted to its ethyl ester. The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal.[2]
- Step 2: Mesylation and Epoxide Formation: The 5-hydroxyl group is mesylated. Subsequent treatment with a base leads to the formation of a key epoxide intermediate.[2]
- Step 3: Azide Opening of the Epoxide: The epoxide is opened regioselectively with an azide nucleophile (e.g., sodium azide) to introduce the precursor to the 5-amino group. This is a critical step that sets one of the stereocenters.[10]
- Step 4: Introduction of the Second Amino Group Precursor and Final Steps: The remaining hydroxyl group is converted to a mesylate, which is then displaced by another azide moiety. A series of reductions, acetylations, and deprotection steps, followed by the introduction of the 3-pentyloxy group, affords oseltamivir.[5]

### Corey's Azide-Free Synthesis: Key Steps

The synthesis developed by E.J. Corey and coworkers provides an alternative route that avoids the use of potentially hazardous azides and starts from simple, inexpensive materials.[2][8]

- Step 1: Asymmetric Diels-Alder Reaction: 1,3-Butadiene reacts with an acrylate derivative in the presence of a chiral CBS catalyst to form a cyclohexene ring with high enantioselectivity. [2]
- Step 2: Iodolactamization: The resulting ester is converted to an amide, which then undergoes an iodolactamization reaction to introduce an iodine atom and form a bicyclic lactam.[2]
- Step 3: Aziridination: The double bond is functionalized, and subsequent treatment with a strong base induces the formation of an aziridine ring.[2]
- Step 4: Regioselective Aziridine Opening: The aziridine is opened by 3-pentanol in the presence of a Lewis acid to introduce the ether side chain and the second amino group with the correct stereochemistry.[2][8]

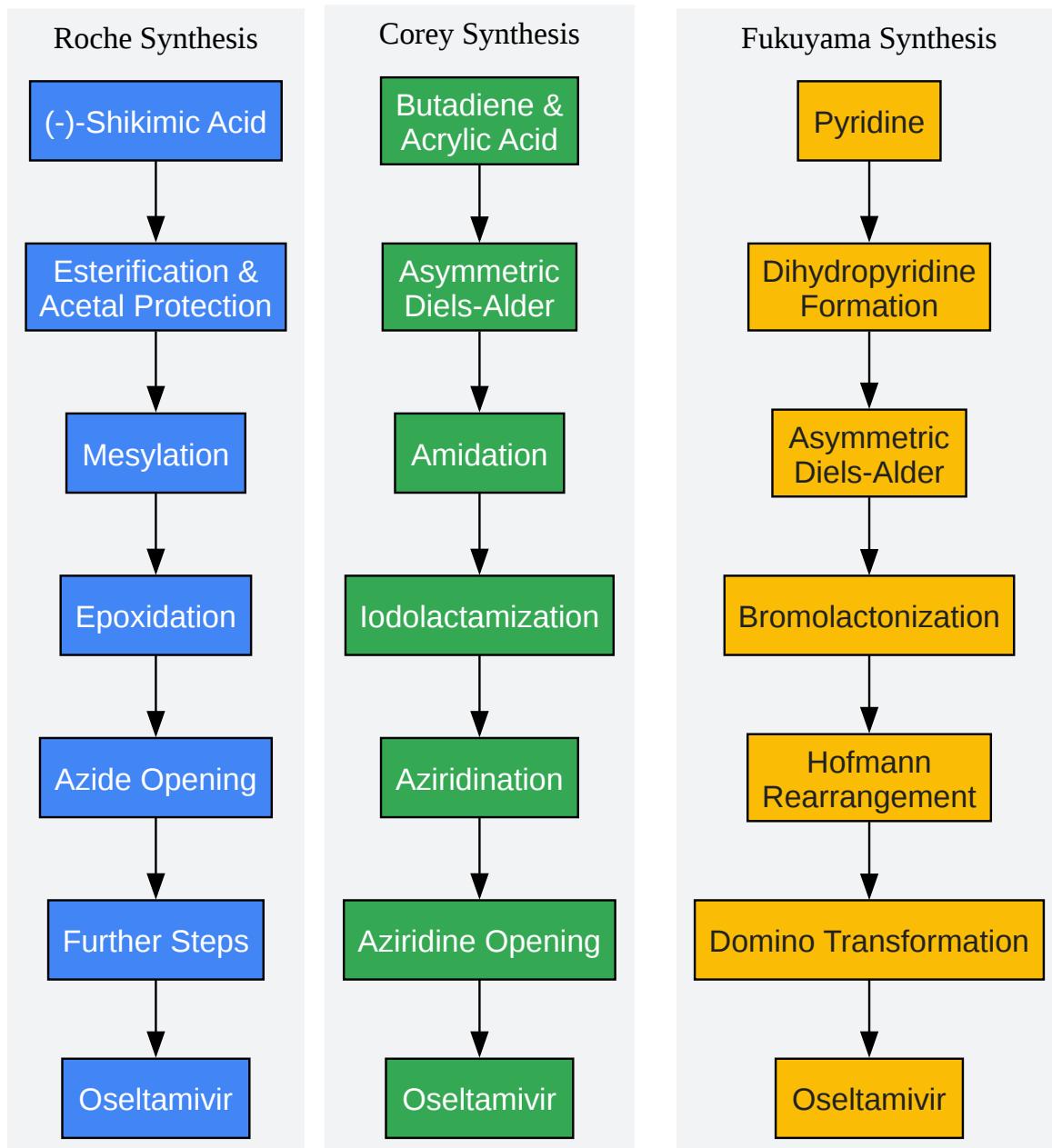
## Fukuyama's Synthesis from Pyridine: Key Steps

The Fukuyama synthesis employs an asymmetric Diels-Alder reaction with a dihydropyridine derivative as a key step.[2]

- Step 1: Dihydropyridine Formation: Pyridine is reduced and protected to form a Cbz-protected dihydropyridine.[2]
- Step 2: Asymmetric Diels-Alder Reaction: The dihydropyridine reacts with acrolein in the presence of a MacMillan catalyst to generate an endo-aldehyde with high enantioselectivity. [2]
- Step 3: Bromolactonization and Hofmann Rearrangement: The aldehyde is oxidized to a carboxylic acid, which then undergoes bromolactonization. A subsequent Hofmann rearrangement is used to install an amino group precursor.[9]
- Step 4: Domino Transformation: A key domino reaction transforms the bicyclic system into an aziridine, which is then further elaborated to oseltamivir.[9]

## Visualizations

## Oseltamivir Synthesis Workflow Comparison

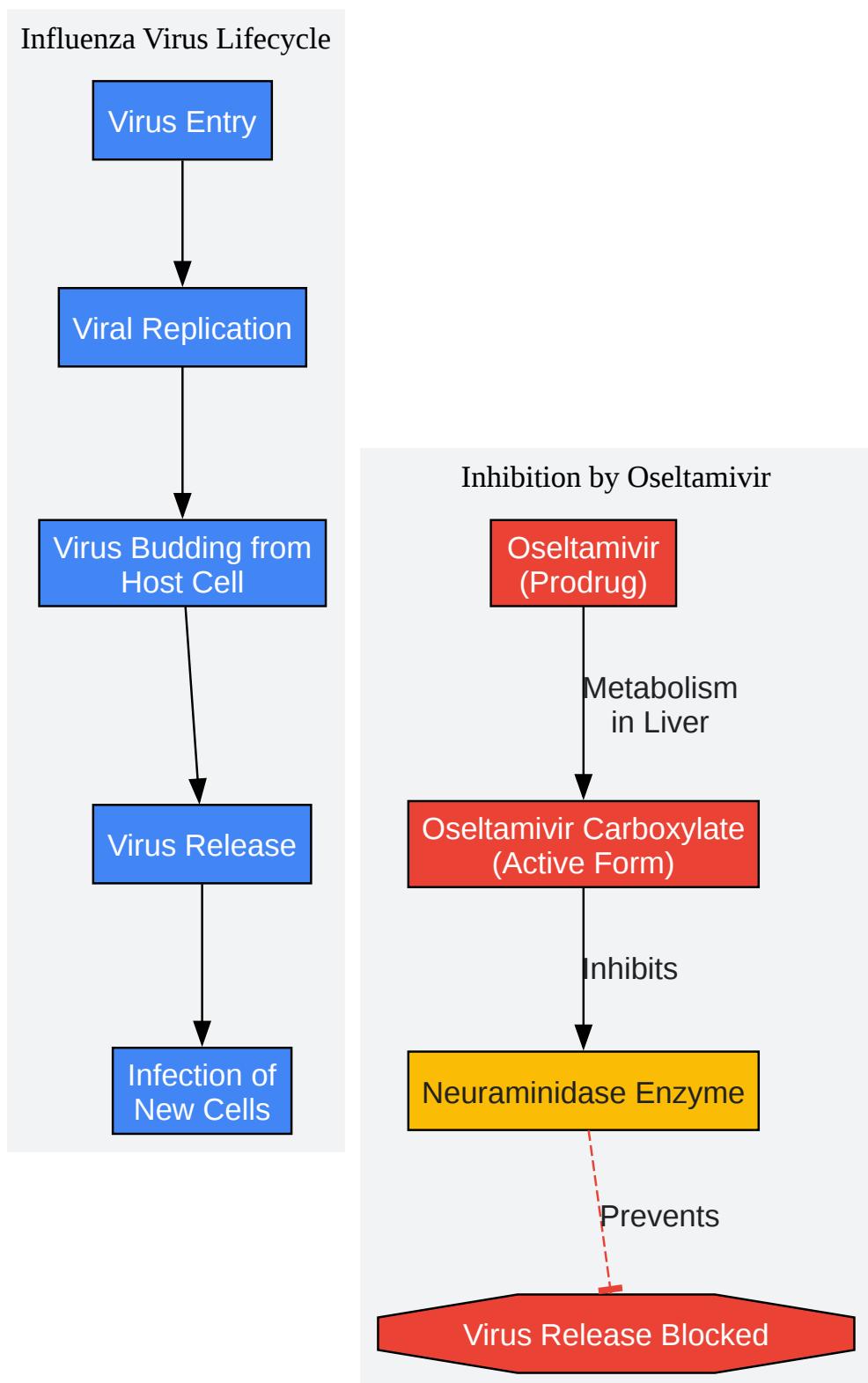


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Caption: Comparative workflow of major Oseltamivir synthetic routes.

## Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. [11] This active metabolite inhibits the neuraminidase enzyme of the influenza virus. Neuraminidase is crucial for the release of new virus particles from infected host cells by cleaving sialic acid residues on the cell surface.[12][13] By blocking this enzyme, oseltamivir prevents the spread of the virus.[14]



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Caption: Mechanism of neuraminidase inhibition by Oseltamivir.

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